9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol
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Overview
Description
9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol is a compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and two hydroxyl groups. The bicyclo[3.3.1]nonane framework is known for its stability and rigidity, making it an attractive scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol typically involves the construction of the bicyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the N,O-acetal moiety can be activated with boron trichloride in the presence of a bulky base, leading to the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Catalysts such as copper complexes and oxidizing agents like oxygen or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the bicyclo[3.3.1]nonane core, such as carbonyl compounds, reduced forms, and substituted derivatives .
Scientific Research Applications
9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its functional groups and the nature of the target enzyme. The bicyclic structure provides a rigid framework that can fit into enzyme active sites, modulating their activity. Additionally, the hydroxyl groups can form hydrogen bonds with amino acid residues, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane-2,6-diol: Similar in structure but lacks the butyl and azabicyclo modifications.
9-Azabicyclo[3.3.1]nonane N-oxyl: Contains a nitroxyl radical, making it useful in oxidation reactions.
tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: Contains additional functional groups that provide different reactivity.
Uniqueness
9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol is unique due to its specific functional groups and the presence of a nitrogen atom in the bicyclic structure. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
57617-76-2 |
---|---|
Molecular Formula |
C12H23NO2 |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
9-butyl-9-azabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C12H23NO2/c1-2-3-8-13-9-4-6-11(14)10(13)5-7-12(9)15/h9-12,14-15H,2-8H2,1H3 |
InChI Key |
UKFNMMDHLOOZTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2CCC(C1CCC2O)O |
Origin of Product |
United States |
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